N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, have been reported to exhibit significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Properties
The indole nucleus, found in compounds related to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide, is known for its anti-inflammatory effects. This activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory agents .
Anticancer Potential
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide derivatives have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines .
Antimicrobial Efficacy
Similar compounds to N-(2-carbamoylphenyl)-3,4-dimethylbenzamide have demonstrated antimicrobial activity against a range of bacterial and fungal species. This property is valuable in the search for new antibiotics to combat resistant strains of microbes .
Antidiabetic Activity
Research on indole derivatives has indicated potential applications in managing diabetes. These compounds can modulate blood glucose levels, offering a pathway for the development of new antidiabetic medications .
Neuroprotective Effects
The structural framework of N-(2-carbamoylphenyl)-3,4-dimethylbenzamide is conducive to neuroprotective activities. This includes the potential to protect neuronal cells from damage, which is significant in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12(9-11(10)2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQSABYZMSTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3,4-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.